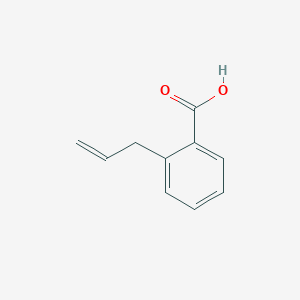

2-Allylbenzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-prop-2-enylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c1-2-5-8-6-3-4-7-9(8)10(11)12/h2-4,6-7H,1,5H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMXHYECRRNWMIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1=CC=CC=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50372946 | |

| Record name | 2-allylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50372946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61436-73-5 | |

| Record name | 2-allylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50372946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Allylbenzoic Acid from 2-Bromobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-allylbenzoic acid from 2-bromobenzoic acid, a valuable transformation in organic synthesis for the preparation of various biologically active molecules and advanced intermediates. The primary focus of this document is on palladium-catalyzed cross-coupling reactions, which offer a reliable and versatile methodology for this conversion. This guide details experimental protocols, quantitative data, and logical workflows to assist researchers in the successful implementation of this synthesis.

Introduction

The introduction of an allyl group into aromatic systems is a fundamental transformation in organic chemistry, providing a versatile handle for further functionalization. This compound, in particular, serves as a key building block in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and materials. The most common and effective methods for the synthesis of this compound from 2-bromobenzoic acid involve palladium-catalyzed cross-coupling reactions, namely the Suzuki-Miyaura and Negishi couplings. These reactions allow for the formation of a carbon-carbon bond between the aromatic ring and the allyl group under relatively mild conditions and with good functional group tolerance.

Synthetic Strategies

Two primary palladium-catalyzed cross-coupling reactions are highlighted in this guide for the synthesis of this compound from 2-bromobenzoic acid:

-

Suzuki-Miyaura Coupling: This reaction involves the coupling of 2-bromobenzoic acid with an allylboronic acid derivative, such as allylboronic acid pinacol ester or potassium allyltrifluoroborate, in the presence of a palladium catalyst and a base.

-

Negishi Coupling: This method utilizes the reaction of 2-bromobenzoic acid (or its ester derivative) with an allylzinc reagent, such as allylzinc bromide, catalyzed by a palladium or nickel complex.

Both methods offer distinct advantages and the choice of method may depend on the availability of reagents, desired reaction conditions, and scale of the synthesis.

Data Presentation

The following table summarizes the key quantitative data for the recommended synthetic protocol based on the Suzuki-Miyaura coupling.

| Parameter | Value | Reference |

| Reactants | ||

| 2-Bromobenzoic acid | 1.0 equiv | [1] |

| Allylboronic acid pinacol ester | 1.2 - 1.5 equiv | [2] |

| Catalyst System | ||

| Palladium(II) acetate (Pd(OAc)₂) | 2 mol % | [1] |

| 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos) | 4 mol % | [1] |

| Base | ||

| Potassium phosphate (K₃PO₄) | 3.0 equiv | [1] |

| Solvent | ||

| Toluene, anhydrous | ~0.1 M concentration | [1] |

| Reaction Conditions | ||

| Temperature | 100 °C | [1] |

| Reaction Time | 12 - 24 hours | [1] |

| Work-up | ||

| Acidification | 1 M HCl to pH 2-3 | [1] |

| Extraction Solvent | Ethyl acetate | [1] |

| Expected Yield | ||

| This compound | Moderate to good |

Experimental Protocols

Suzuki-Miyaura Coupling of 2-Bromobenzoic Acid with Allylboronic Acid Pinacol Ester

This protocol is adapted from a reliable procedure for the Suzuki-Miyaura coupling of 2-bromobenzoic acid with an arylboronic acid[1]. The use of allylboronic acid pinacol ester is a common and effective choice for introducing the allyl group[2].

Materials:

-

2-Bromobenzoic acid

-

Allylboronic acid pinacol ester

-

Palladium(II) acetate (Pd(OAc)₂)

-

2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos)

-

Potassium phosphate (K₃PO₄), anhydrous

-

Toluene, anhydrous

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Inert atmosphere (Argon or Nitrogen) setup

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup:

-

To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromobenzoic acid (1.0 equiv), allylboronic acid pinacol ester (1.2-1.5 equiv), and anhydrous potassium phosphate (3.0 equiv).

-

In a separate vial, prepare the catalyst pre-mixture by dissolving palladium(II) acetate (0.02 equiv) and RuPhos (0.04 equiv) in a small amount of anhydrous toluene.

-

Add the catalyst pre-mixture to the reaction flask.

-

Add enough anhydrous toluene to the reaction flask to achieve a concentration of approximately 0.1 M with respect to 2-bromobenzoic acid.

-

Purge the reaction mixture with an inert gas (argon or nitrogen) for 15-20 minutes.

-

-

Reaction:

-

Heat the reaction mixture to 100 °C under the inert atmosphere with vigorous stirring.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

-

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Add water to the reaction mixture.

-

Carefully acidify the aqueous layer to a pH of 2-3 with 1 M HCl.

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

-

Purification:

-

The crude this compound can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).

-

Mandatory Visualization

The following diagrams illustrate the key aspects of the synthesis of this compound.

Caption: Experimental workflow for the synthesis of this compound.

Caption: Logical relationship of the key synthetic steps.

References

- 1. Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]

Palladium-Catalyzed Synthesis of 2-Allylbenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of palladium-catalyzed methodologies for the synthesis of 2-allylbenzoic acid, a valuable building block in organic synthesis and medicinal chemistry. Two primary palladium-catalyzed strategies are explored: the direct ortho-C-H allylation of benzoic acid and the Heck coupling of a 2-halobenzoic acid with an allylic partner. This document furnishes detailed experimental protocols, quantitative data presented in structured tables for comparative analysis, and visualizations of the proposed catalytic cycles and experimental workflows. The information is intended to equip researchers with the necessary details to replicate and adapt these synthetic routes for their specific applications.

Introduction

This compound serves as a versatile intermediate in the synthesis of a variety of complex organic molecules, including pharmaceuticals and agrochemicals. The development of efficient and selective methods for its synthesis is therefore of significant interest. Palladium catalysis has emerged as a powerful tool for the formation of carbon-carbon bonds, offering high yields and functional group tolerance under relatively mild conditions. This guide focuses on two prominent palladium-catalyzed approaches to access this compound.

The first approach involves the direct C-H activation and subsequent allylation at the ortho-position of benzoic acid. This strategy is highly atom-economical as it avoids the pre-functionalization of the starting material. The second approach is the classic Heck coupling reaction, a cornerstone of palladium catalysis, which in this context involves the coupling of a 2-halobenzoic acid with an appropriate allyl source.

Palladium-Catalyzed Ortho-C-H Allylation of Benzoic Acid

The direct ortho-C-H allylation of benzoic acid represents a modern and efficient approach for the synthesis of this compound. This method relies on the use of a palladium catalyst to selectively activate the C-H bond at the position ortho to the carboxylic acid directing group.

General Reaction Scheme

An In-depth Technical Guide to Alternative Methods for the Synthesis of 2-Allylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of alternative synthetic routes to 2-allylbenzoic acid, a valuable building block in the synthesis of various pharmaceuticals and functional materials. The document details modern catalytic methods, including transition-metal-catalyzed C-H activation and cross-coupling reactions, as well as classic organometallic approaches. Each method is presented with detailed experimental protocols, quantitative data for comparison, and mechanistic diagrams to facilitate understanding and application in a research and development setting.

Direct ortho-C-H Allylation of Benzoic Acid

The direct functionalization of C-H bonds represents an increasingly important and atom-economical approach in organic synthesis. For the synthesis of this compound, several methods have been developed that utilize a directing group strategy, where the carboxylic acid moiety of benzoic acid directs a transition metal catalyst to the ortho C-H bond for subsequent allylation.

Ruthenium-Catalyzed ortho-C-H Allylation

A highly efficient and regioselective method for the direct ortho-allylation of benzoic acids has been developed using a ruthenium catalyst. This method allows for the introduction of an allyl group at the ortho position with high precision.[1]

Experimental Protocol: Ruthenium-Catalyzed ortho-C-H Allylation of Benzoic Acid with Allyl Acetate [1]

-

Reaction Setup: To a screw-cap vial, add benzoic acid (0.5 mmol, 1.0 equiv.), [Ru(p-cymene)Cl₂]₂ (0.0125 mmol, 2.5 mol%), K₃PO₄ (1.0 mmol, 2.0 equiv.), and allyl acetate (1.0 mmol, 2.0 equiv.).

-

Solvent: Add 2 mL of a suitable solvent (e.g., 1,2-dichloroethane or t-amyl alcohol).

-

Reaction Conditions: The vial is sealed and the mixture is stirred at 50 °C for 12-24 hours.

-

Work-up and Purification: After cooling to room temperature, the reaction mixture is quenched with 1 M HCl and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound.

Table 1: Quantitative Data for Ruthenium-Catalyzed ortho-C-H Allylation

| Substrate | Allylating Agent | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Benzoic Acid | Allyl Acetate | 2.5 | K₃PO₄ | 1,2-dichloroethane | 50 | 24 | 85 | [1] |

Reaction Pathway

References

An In-depth Technical Guide to the Formation of 2-Allylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Allylbenzoic acid is a valuable synthetic intermediate in organic chemistry, serving as a precursor for a variety of more complex molecules, including heterocycles and pharmacologically active compounds. Its structure, featuring both a carboxylic acid and an allyl group in an ortho relationship, allows for a diverse range of subsequent chemical transformations. This guide provides a comprehensive overview of the primary synthetic routes for the formation of this compound, with a focus on their underlying mechanisms, experimental protocols, and comparative quantitative data. The methodologies covered include transition metal-catalyzed C-H activation and allylation, as well as classical organometallic approaches.

I. Direct ortho-C-H Allylation of Benzoic Acid

The direct functionalization of C-H bonds has emerged as a powerful and atom-economical strategy in organic synthesis. For the formation of this compound, the ortho-C-H allylation of benzoic acid using transition metal catalysts is a highly efficient method. This approach avoids the need for pre-functionalized starting materials, such as halogenated benzoic acids.

A. Ruthenium-Catalyzed ortho-C-H Allylation

Ruthenium complexes have been shown to be effective catalysts for the carboxylate-directed ortho-C-H allylation of benzoic acids with allyl acetates.[1] The reaction proceeds with high regioselectivity for the ortho position.

Mechanism:

The catalytic cycle is believed to involve the following key steps:

-

Coordination: The benzoic acid substrate coordinates to the ruthenium catalyst via its carboxylate group.

-

C-H Activation: A concerted metalation-deprotonation (CMD) step occurs at the ortho C-H bond, forming a ruthenacycle intermediate.

-

Allyl Source Coordination and Insertion: The allyl acetate coordinates to the ruthenium center, followed by insertion into the Ru-C bond.

-

β-Hydride Elimination: A β-hydride elimination from the resulting intermediate regenerates the double bond and forms a ruthenium-hydride species.

-

Reductive Elimination/Protonolysis: Reductive elimination or protonolysis releases the this compound product and regenerates the active ruthenium catalyst.

Experimental Protocol: Ruthenium-Catalyzed ortho-C-H Allylation [1]

-

Reaction Setup: In a dried Schlenk tube under an inert atmosphere (e.g., argon), combine benzoic acid (1.0 equiv.), [Ru(p-cymene)Cl₂]₂ (2.5 mol%), and K₃PO₄ (2.0 equiv.).

-

Reagent Addition: Add anhydrous solvent (e.g., dioxane) and the allyl acetate (1.5 equiv.).

-

Reaction Conditions: Heat the mixture at 50 °C with vigorous stirring for the specified reaction time (typically 12-24 hours).

-

Work-up: After cooling to room temperature, quench the reaction with aqueous HCl (1 M).

-

Extraction: Extract the aqueous phase with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Quantitative Data:

The following table summarizes the yields for the ruthenium-catalyzed ortho-allylation of various substituted benzoic acids with allyl acetate.[1]

| Benzoic Acid Derivative | Product | Yield (%) |

| Benzoic acid | This compound | 85 |

| 4-Methylbenzoic acid | 2-Allyl-4-methylbenzoic acid | 92 |

| 4-Methoxybenzoic acid | 2-Allyl-4-methoxybenzoic acid | 88 |

| 4-Fluorobenzoic acid | 2-Allyl-4-fluorobenzoic acid | 75 |

| 4-Chlorobenzoic acid | 2-Allyl-4-chlorobenzoic acid | 78 |

| 4-(Trifluoromethyl)benzoic acid | 2-Allyl-4-(trifluoromethyl)benzoic acid | 65 |

Logical Workflow for Ruthenium-Catalyzed ortho-C-H Allylation

References

An In-depth Technical Guide to the Synthesis of 2-Allylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of modern synthetic methodologies for obtaining 2-allylbenzoic acid, a valuable building block in the synthesis of various organic molecules and pharmaceutical intermediates. The document details prominent transition-metal-catalyzed approaches, including direct C-H activation, Suzuki coupling, and the Heck reaction. Emphasis is placed on starting materials, detailed experimental protocols, and a comparative analysis of quantitative data to aid in reaction planning and optimization.

Core Synthetic Strategies and Starting Materials

The synthesis of this compound can be broadly approached through two primary strategies: the direct functionalization of benzoic acid's C-H bond or the cross-coupling of a functionalized benzoic acid precursor.

-

Direct C-H Allylation: This modern and atom-economical approach involves the direct introduction of an allyl group at the ortho-position of benzoic acid. The carboxyl group of benzoic acid itself acts as a directing group, facilitating high regioselectivity. This method typically employs ruthenium or manganese catalysts. The primary starting materials are benzoic acid (or its derivatives) and an allyl source , such as allyl acetates or allyl amines.[1][2][3]

-

Cross-Coupling Reactions (Suzuki and Heck): These well-established palladium-catalyzed methods rely on the coupling of an aryl halide with a suitable partner. For the synthesis of this compound, the key starting material is typically 2-bromobenzoic acid .

Comparison of Synthetic Protocols

The following table summarizes the quantitative data for the different synthetic routes to this compound, providing a clear comparison of their respective conditions and efficiencies.

| Method | Starting Materials | Catalyst System | Base/Additives | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Ru-Catalyzed C-H Allylation | Benzoic Acid, Allyl Acetate | [Ru(p-cymene)Cl₂]₂ (2.5 mol%) | K₃PO₄ | Toluene | 50 | 12-24 | ~85-95 |

| Mn-Catalyzed C-H Allylation | Benzoic Acid, Allyl Acetate | Mn(CO)₅Br (10 mol%), Neocuproine (12 mol%) | Zn(OAc)₂ | Toluene | 80 | 16 | ~73 |

| Suzuki-Miyaura Coupling | 2-Bromobenzoic Acid, Allylboronic acid pinacol ester | Pd(OAc)₂ (2 mol%), RuPhos (4 mol%) | K₃PO₄ | Toluene | 100 | 12-24 | ~80-90 |

| Heck Reaction | 2-Bromobenzoic Acid, Allyl Bromide | Pd(OAc)₂ (2 mol%), P(o-tolyl)₃ (4 mol%) | K₂CO₃ | DMF | 100 | 12 | ~70-80 |

Detailed Experimental Protocols

Ruthenium-Catalyzed Direct ortho-C-H Allylation

This protocol is adapted from the procedure described for carboxylate-directed C-H functionalization.[2]

Materials:

-

Benzoic acid (1.0 mmol)

-

Allyl acetate (1.5 mmol)

-

[Ru(p-cymene)Cl₂]₂ (0.025 mmol, 2.5 mol%)

-

Potassium phosphate (K₃PO₄) (2.0 mmol)

-

Anhydrous Toluene (5 mL)

Procedure:

-

To a dry Schlenk tube under an inert atmosphere (e.g., Argon), add benzoic acid, [Ru(p-cymene)Cl₂]₂, and potassium phosphate.

-

Add anhydrous toluene followed by allyl acetate via syringe.

-

Seal the tube and place it in a preheated oil bath at 50 °C.

-

Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Quench the reaction with 1 M HCl (10 mL) and extract with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Manganese-Catalyzed Direct ortho-C-H Allylation

This protocol is based on the manganese-catalyzed allylation of arenecarboxylates.[3][7]

Materials:

-

Benzoic acid (1.0 mmol)

-

Allyl acetate (2.0 mmol)

-

Mn(CO)₅Br (0.1 mmol, 10 mol%)

-

Neocuproine (0.12 mmol, 12 mol%)

-

Zinc acetate (Zn(OAc)₂) (2.0 mmol)

-

Anhydrous Toluene (4 mL)

Procedure:

-

In a glovebox, charge a screw-capped vial with Mn(CO)₅Br and neocuproine.

-

Add benzoic acid and zinc acetate to the vial.

-

Add anhydrous toluene and allyl acetate.

-

Seal the vial and remove it from the glovebox.

-

Place the vial in a preheated heating block at 80 °C and stir for 16 hours.

-

Cool the reaction to room temperature and dilute with ethyl acetate.

-

Acidify the mixture with 1 M HCl and transfer to a separatory funnel.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purify by flash column chromatography to yield this compound.

Palladium-Catalyzed Suzuki-Miyaura Coupling

This protocol is a representative procedure for the Suzuki coupling of a bromobenzoic acid.[4]

Materials:

-

2-Bromobenzoic acid (1.0 mmol)

-

Allylboronic acid pinacol ester (1.2 mmol)

-

Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

-

2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos) (0.04 mmol, 4 mol%)

-

Anhydrous potassium phosphate (K₃PO₄) (2.0 mmol)

-

Anhydrous Toluene (10 mL)

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromobenzoic acid, allylboronic acid pinacol ester, and anhydrous potassium phosphate.

-

In a separate vial, pre-mix Pd(OAc)₂ and RuPhos in a small amount of anhydrous toluene. Add this catalyst mixture to the reaction flask.

-

Add the remaining anhydrous toluene to the reaction flask.

-

Degas the reaction mixture by bubbling argon or nitrogen through the solvent for 15-20 minutes.

-

Heat the reaction mixture to 100 °C under an inert atmosphere and stir vigorously for 12-24 hours.

-

Monitor the reaction progress by TLC.

-

Once complete, cool the mixture to room temperature and acidify to a pH of approximately 2-3 with 1 M HCl.

-

Extract the product with ethyl acetate (3 x 20 mL).

-

Wash the combined organic layers with water and then with brine, dry over anhydrous MgSO₄, and concentrate using a rotary evaporator.

-

Purify the crude product by a suitable method (e.g., recrystallization or column chromatography).

Visualizing the Synthetic Workflow

Ruthenium-Catalyzed Direct C-H Allylation Workflow

The following diagram illustrates the key steps in the direct ortho-C-H allylation of benzoic acid using a ruthenium catalyst.

Caption: General workflow for the Ruthenium-catalyzed ortho-C-H allylation of benzoic acid.

References

- 1. benchchem.com [benchchem.com]

- 2. Regiospecific ortho-C-H Allylation of Benzoic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Manganese(I) Catalyzed ortho C-H Allylation of Benzoic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Heck Reaction [organic-chemistry.org]

- 6. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]

- 7. researchgate.net [researchgate.net]

The Versatility of 2-Substituted Benzoic Acid Derivatives: A Technical Guide to a Privileged Scaffold in Drug Discovery, with a Focus on 2-Allylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Substituted benzoic acid derivatives represent a cornerstone in medicinal chemistry, serving as a versatile and privileged scaffold for the design and development of a wide array of therapeutic agents. The strategic positioning of a substituent at the ortho position of the benzoic acid core imparts unique conformational constraints and electronic properties, enabling these molecules to interact with a diverse range of biological targets. This technical guide provides an in-depth exploration of the synthesis, potential therapeutic applications, and underlying mechanisms of action of this important class of compounds. While a broad overview of 2-substituted benzoic acid derivatives will be provided, a special focus will be placed on the potential of 2-allylbenzoic acid and its derivatives, a less explored but promising subclass. The information presented herein is curated from the scientific literature to facilitate further investigation and application in modern drug discovery programs.

Synthesis of 2-Substituted Benzoic Acid Derivatives

The synthetic accessibility of 2-substituted benzoic acid derivatives is a key factor contributing to their prevalence in drug discovery. A variety of synthetic methodologies can be employed, with the choice of route often depending on the nature of the desired ortho-substituent.

General Synthetic Strategies

Several classical and modern synthetic reactions can be utilized to prepare the 2-substituted benzoic acid core. These include:

-

Friedel-Crafts Acylation: This well-established reaction is commonly used to introduce an acyl group at the ortho position. For instance, the reaction of phthalic anhydride with an aromatic compound in the presence of a Lewis acid catalyst like aluminum chloride is a standard method for producing 2-aroylbenzoic acids.

-

Grignard Reaction: The carbonation of a Grignard reagent derived from an ortho-substituted aryl halide provides a direct route to the corresponding benzoic acid. This method is particularly useful for introducing alkyl or aryl substituents.

-

Palladium-Catalyzed Cross-Coupling Reactions: Modern cross-coupling reactions, such as the Suzuki and Heck reactions, offer powerful tools for the synthesis of 2-substituted benzoic acids with a high degree of functional group tolerance. These reactions typically involve the coupling of an ortho-halo-benzoic acid ester with a suitable boronic acid (Suzuki) or alkene (Heck), followed by hydrolysis of the ester.

Specific Synthesis of this compound

While not as extensively documented as other derivatives, a plausible and efficient route to this compound involves a two-step sequence commencing with the Claisen rearrangement, a powerful carbon-carbon bond-forming reaction.

-

Williamson Ether Synthesis: Phenol is first reacted with an allyl halide (e.g., allyl bromide) in the presence of a base to form allyl phenyl ether.

-

Claisen Rearrangement: The allyl phenyl ether is then heated, typically to around 200-250°C, to induce a-sigmatropic rearrangement. This concerted pericyclic reaction selectively forms 2-allylphenol.

-

Oxidation: The final step involves the oxidation of the phenolic hydroxyl group of 2-allylphenol to a carboxylic acid. This transformation can be achieved using various oxidizing agents, such as potassium permanganate or Jones reagent.

A schematic of this synthetic workflow is presented below.

Figure 1: Synthetic workflow for this compound via Claisen rearrangement.

Potential Therapeutic Applications of 2-Substituted Benzoic Acid Derivatives

The diverse biological activities exhibited by 2-substituted benzoic acid derivatives underscore their therapeutic potential across various disease areas. The following sections highlight some of the key applications, with a focus on anti-inflammatory, anticancer, and antimicrobial activities. While specific data for this compound derivatives are limited, the activities of related compounds provide a strong rationale for their investigation.

Anti-inflammatory Activity

Many 2-substituted benzoic acid derivatives are known to possess potent anti-inflammatory properties. A primary mechanism underlying this activity is the inhibition of cyclooxygenase (COX) enzymes, which are critical mediators of the inflammatory cascade.

Mechanism of Action: COX Inhibition

The COX enzymes (COX-1 and COX-2) are responsible for the conversion of arachidonic acid into prostaglandins, which are pro-inflammatory signaling molecules. By inhibiting these enzymes, 2-substituted benzoic acid derivatives can effectively reduce inflammation, pain, and fever.

Figure 2: Inhibition of the COX pathway by 2-substituted benzoic acid derivatives.

Quantitative Data on Anti-inflammatory Activity

The anti-inflammatory efficacy of several 2-substituted benzoic acid derivatives has been quantified in preclinical models. The following table summarizes representative data.

| Compound Class | Specific Derivative | Assay | Activity |

| 2-Aminobenzoic Acid Derivatives | Compound 4n | Carrageenan-induced paw edema | More potent than aspirin and phenylbutazone |

| 2-Hydroxymethylbenzamides | 3d | Carrageenan-induced paw edema | 52.1% inhibition of edema |

| 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid | 3-CH2Cl | LPS-induced inflammation in rats | Significant reduction of TNF-α and IL-1β |

Table 1: Anti-inflammatory Activity of Selected 2-Substituted Benzoic Acid Derivatives

Anticancer Activity

A growing body of evidence suggests that 2-substituted benzoic acid derivatives are a promising class of compounds for cancer therapy. Their cytotoxic effects have been demonstrated against a variety of cancer cell lines.

Mechanism of Action

The anticancer mechanisms of these derivatives are often multifactorial and can include the inhibition of key signaling pathways involved in cell proliferation and survival, such as the NF-κB pathway. Some derivatives have also been shown to induce apoptosis (programmed cell death) in cancer cells.

Figure 3: Proposed inhibition of the NF-κB signaling pathway.

Quantitative Data on Anticancer Activity

The anticancer potency of these compounds is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration required to inhibit the growth of 50% of a cancer cell population.

| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) |

| 2-Arylbenzoxazole Acetic Acids | Compound 5 | MCF-7 (Breast) | Promising |

| 2-Arylbenzoxazole Acetic Acids | Compound 10 | MCF-7 (Breast) | Promising |

| Benzoic Acid Hybrids | Compound 14 | MCF-7 (Breast) | 15.6 |

Table 2: Anticancer Activity of Selected 2-Substituted Benzoic Acid Derivatives

Antimicrobial Activity

Derivatives of benzoic acid have long been recognized for their antimicrobial properties and are used as preservatives in various products. The 2-substituted analogs have also shown a broad spectrum of activity against bacteria and fungi.

Quantitative Data on Antimicrobial Activity

The antimicrobial efficacy is often determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

| Compound Class | Specific Derivative | Microorganism | MIC (µg/mL) |

| 2-Benzoylbenzoic Acid Derivatives | C3-005 | Streptococcus pneumoniae | 8 |

| 2-Benzoylbenzoic Acid Derivatives | Compound 5e | Streptococcus pneumoniae | 1 |

| 2-Chlorobenzoic Acid Derivatives | Compound 6 | Escherichia coli | pMIC = 2.27 µM/ml |

Table 3: Antimicrobial Activity of Selected 2-Substituted Benzoic Acid Derivatives

This compound Derivatives: A Promising but Underexplored Subclass

While the broader class of 2-substituted benzoic acids has been extensively studied, this compound and its derivatives remain a relatively unexplored area of medicinal chemistry. The presence of the allyl group introduces a unique set of properties that could be leveraged for the development of novel therapeutics.

Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C10H10O2 |

| Molecular Weight | 162.19 g/mol |

| Appearance | Solid |

| SMILES | C=CCC1=CC=CC=C1C(=O)O |

Table 4: Chemical Properties of this compound

Potential for Bioactivity

The allyl group is a versatile functional group that can participate in various biological interactions. It can potentially:

-

Act as a lipophilic moiety: The allyl group can enhance the compound's ability to cross cell membranes, potentially improving its bioavailability.

-

Engage in hydrophobic interactions: It can interact with hydrophobic pockets in target proteins.

-

Serve as a reactive handle: The double bond in the allyl group can be a site for metabolic transformations or for covalent interactions with target proteins, which could be exploited for the design of irreversible inhibitors.

Given the established anti-inflammatory, anticancer, and antimicrobial activities of other 2-substituted benzoic acid derivatives, it is highly plausible that this compound derivatives could exhibit similar or even enhanced biological profiles. Further research into the synthesis and biological evaluation of a library of this compound derivatives is warranted to explore their full therapeutic potential.

Experimental Protocols

To facilitate further research in this area, detailed methodologies for key experiments are provided below.

Synthesis of 2-Benzoylbenzoic Acid via Friedel-Crafts Acylation

This protocol describes a general procedure for the synthesis of a representative 2-aroylbenzoic acid.

Materials:

-

Phthalic anhydride

-

Benzene (anhydrous)

-

Aluminum chloride (anhydrous)

-

Concentrated hydrochloric acid

-

Sodium carbonate

-

Activated carbon

-

Ice

-

Water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a gas trap, combine phthalic anhydride and an excess of dry benzene.

-

Slowly add anhydrous aluminum chloride in portions to the stirred mixture. The reaction is exothermic and will liberate hydrogen chloride gas, which should be neutralized in the gas trap.

-

After the initial vigorous reaction subsides, heat the mixture to reflux (approximately 70-80°C) for 1-2 hours.

-

Cool the reaction mixture in an ice bath and cautiously quench the reaction by the slow addition of crushed ice, followed by a mixture of concentrated hydrochloric acid and water.

-

Remove the excess benzene by steam distillation.

-

Cool the remaining aqueous solution to room temperature to precipitate the crude 2-benzoylbenzoic acid.

-

Collect the crude product by vacuum filtration and wash with cold water.

-

For purification, dissolve the crude product in a warm aqueous solution of sodium carbonate, treat with activated carbon to remove colored impurities, and filter while hot.

-

Cool the filtrate and acidify with concentrated hydrochloric acid to precipitate the purified 2-benzoylbenzoic acid.

-

Collect the purified product by vacuum filtration, wash with cold water, and dry.

MTT Assay for Anticancer Activity

This protocol outlines a common method for assessing the cytotoxic effects of a compound on cancer cells.

Figure 4: Experimental workflow for the MTT assay.

Carrageenan-Induced Paw Edema Assay for Anti-inflammatory Activity

This in vivo assay is a standard model for evaluating the acute anti-inflammatory activity of a compound.

Principle:

Carrageenan, an irritant, is injected into the paw of a rodent, inducing a localized inflammatory response characterized by swelling (edema). The test compound is administered prior to the carrageenan injection, and its ability to reduce the swelling is measured.

Procedure:

-

Fast the animals (e.g., rats) overnight with free access to water.

-

Measure the initial paw volume of each animal using a plethysmometer.

-

Administer the test compound or vehicle (control) orally or intraperitoneally.

-

After a set period (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw.

-

Measure the paw volume at various time points after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).

-

Calculate the percentage inhibition of edema for each group compared to the control group.

Conclusion and Future Directions

2-Substituted benzoic acid derivatives have firmly established themselves as a privileged scaffold in medicinal chemistry, leading to the development of numerous therapeutic agents. Their synthetic tractability and the diverse range of biological activities they exhibit make them an attractive starting point for new drug discovery programs.

While significant research has focused on derivatives with acyl, amino, and hydroxyl substituents at the 2-position, the potential of this compound derivatives remains largely untapped. The unique chemical properties of the allyl group suggest that this subclass could offer novel pharmacological profiles and mechanisms of action.

Future research in this area should focus on:

-

Development of a diverse library of this compound derivatives: A systematic exploration of different substituents on the aromatic ring and modifications of the allyl group is needed.

-

Comprehensive biological evaluation: Screening of these derivatives against a wide range of biological targets, including those involved in inflammation, cancer, and microbial infections, is crucial.

-

Mechanism of action studies: Elucidating the specific molecular targets and signaling pathways modulated by the most active compounds will be essential for their further development.

By pursuing these research avenues, the scientific community can unlock the full therapeutic potential of this compound derivatives and continue to leverage the versatility of the 2-substituted benzoic acid scaffold for the benefit of human health.

Spectroscopic Characterization of 2-Allylbenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of 2-allylbenzoic acid, a molecule of interest in organic synthesis and drug discovery. The document details the expected data from proton nuclear magnetic resonance (¹H NMR), carbon-13 nuclear magnetic resonance (¹³C NMR), Fourier-transform infrared (FT-IR) spectroscopy, and mass spectrometry (MS). Detailed experimental protocols are provided to facilitate the replication of these analyses.

Core Spectroscopic Data

The following tables summarize the predicted and experimentally observed spectroscopic data for this compound. This information is crucial for the structural elucidation and purity assessment of the compound.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H NMR Data for this compound (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~11.0 - 12.0 | broad s | 1H | -COOH |

| ~7.9 - 8.1 | dd | 1H | Ar-H (ortho to COOH) |

| ~7.3 - 7.5 | m | 2H | Ar-H |

| ~7.2 - 7.3 | m | 1H | Ar-H |

| ~5.9 - 6.1 | ddt | 1H | -CH=CH₂ |

| ~5.0 - 5.2 | m | 2H | -CH=CH₂ |

| ~3.5 - 3.7 | d | 2H | Ar-CH₂- |

Table 2: ¹³C NMR Data for this compound (100 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~172 | C=O (Carboxylic Acid) |

| ~141 | Ar-C (quaternary, attached to allyl) |

| ~137 | -CH=CH₂ |

| ~133 | Ar-CH |

| ~132 | Ar-CH |

| ~131 | Ar-C (quaternary, attached to COOH) |

| ~127 | Ar-CH |

| ~126 | Ar-CH |

| ~116 | -CH=CH₂ |

| ~39 | Ar-CH₂- |

Infrared (IR) Spectroscopy Data

Table 3: FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad | O-H stretch (Carboxylic Acid) |

| 3080-3010 | Medium | =C-H stretch (Aromatic and Alkene) |

| 2980-2850 | Medium | C-H stretch (Alkane) |

| 1710-1680 | Strong | C=O stretch (Carboxylic Acid) |

| 1640-1620 | Medium | C=C stretch (Alkene) |

| 1600-1450 | Medium to Strong | C=C stretch (Aromatic) |

| 1440-1395 | Medium | C-H bend (Alkane) |

| 1320-1210 | Strong | C-O stretch (Carboxylic Acid) |

| 990 and 910 | Strong | =C-H bend (out-of-plane, Alkene) |

| 750-700 | Strong | Ar-H bend (out-of-plane) |

Mass Spectrometry (MS) Data

Table 4: Mass Spectrometry Fragmentation Data for this compound

| m/z Ratio | Predicted Fragment |

| 162 | [M]⁺ (Molecular Ion) |

| 145 | [M - OH]⁺ |

| 133 | [M - C₂H₅]⁺ |

| 117 | [M - COOH]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of this compound are provided below. These protocols are intended to serve as a guide and may require optimization based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound.

Materials:

-

High-resolution NMR spectrometer (e.g., 400 MHz)

-

5 mm NMR tubes

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

-

This compound sample

-

Internal standard (e.g., Tetramethylsilane, TMS)

-

Pipettes and vials

Procedure:

-

Sample Preparation: Weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR and dissolve it in approximately 0.6-0.7 mL of CDCl₃ in a clean, dry vial. Add a small amount of TMS as an internal standard.

-

Transfer to NMR Tube: Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup: Insert the NMR tube into the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

-

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures. Typical parameters for ¹H NMR include a 30-degree pulse angle and a relaxation delay of 1-2 seconds. For ¹³C NMR, a 45-degree pulse angle and a 2-second relaxation delay are common.

-

Data Processing: Process the acquired Free Induction Decay (FID) using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. The chemical shifts are referenced to the TMS signal (0.00 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Materials:

-

FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory

-

This compound sample (solid)

-

Spatula

-

Solvent for cleaning (e.g., isopropanol)

Procedure:

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.

-

Sample Application: Place a small amount of the solid this compound sample onto the ATR crystal using a clean spatula.

-

Pressure Application: Apply pressure to the sample using the instrument's pressure clamp to ensure good contact with the crystal.

-

Data Acquisition: Acquire the FT-IR spectrum, typically in the range of 4000-400 cm⁻¹. Co-adding multiple scans (e.g., 16 or 32) will improve the signal-to-noise ratio.

-

Data Analysis: The software will automatically subtract the background spectrum. Identify the characteristic absorption bands and assign them to the corresponding functional groups.

-

Cleaning: Clean the ATR crystal thoroughly with a soft cloth and an appropriate solvent.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials:

-

Mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI)

-

Direct insertion probe or GC-MS system

-

This compound sample

-

Volatile solvent (e.g., methanol or dichloromethane)

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile solvent (e.g., 1 mg/mL).

-

Sample Introduction: Introduce the sample into the mass spectrometer. For a solid sample, a direct insertion probe can be used. For a solution, a GC-MS system is suitable.

-

Ionization: Ionize the sample using an appropriate method. EI is a common technique for this type of molecule.

-

Mass Analysis: The ionized fragments are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

-

Data Acquisition: Acquire the mass spectrum, recording the relative abundance of each ion.

-

Data Analysis: Identify the molecular ion peak ([M]⁺) to confirm the molecular weight. Analyze the fragmentation pattern to identify characteristic fragment ions, which provides further structural information.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the complete spectroscopic characterization of this compound.

Caption: Experimental workflow for spectroscopic characterization.

Molecular Structure and Key Spectroscopic Correlations

This diagram highlights the key structural features of this compound and their expected correlations in the various spectroscopic techniques.

An In-depth Technical Guide to the Ortho Effect in 2-Allylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The "ortho effect" is a well-documented phenomenon in organic chemistry where a substituent at the ortho-position of a benzoic acid derivative sterically and electronically modulates the properties of the carboxyl group. Generally, ortho-substituents, regardless of their electronic nature, increase the acidity of benzoic acid. This guide provides a detailed examination of this effect specifically for 2-allylbenzoic acid. It covers the principal mechanism, presents comparative acidity data, and details the experimental protocols for quantifying these effects, aiming to provide a comprehensive resource for professionals in chemical research and drug development.

The Core Mechanism: Steric Inhibition of Resonance (SIR)

The primary driver of the ortho effect in most substituted benzoic acids is Steric Inhibition of Resonance (SIR).[1]

-

In Unsubstituted Benzoic Acid: The carboxyl group (-COOH) is largely coplanar with the benzene ring. This planarity allows for resonance delocalization of the π-electrons between the ring and the carboxyl group. While the phenyl group is inductively electron-withdrawing, it can donate electron density to the carboxyl group via resonance.

-

In this compound: The presence of the allyl group at the ortho position creates significant steric hindrance. This steric strain forces the carboxyl group to twist out of the plane of the benzene ring.

-

Consequence of Twisting: This loss of coplanarity disrupts the resonance between the carboxyl group and the phenyl ring. The disruption destabilizes the neutral acid molecule more than it destabilizes the resulting carboxylate anion (COO⁻). In the anion, the negative charge is primarily delocalized between the two oxygen atoms, with less resonance interaction with the phenyl ring to begin with. By raising the energy of the neutral acid relative to its conjugate base, the equilibrium of the dissociation reaction is shifted, resulting in a stronger acid (lower pKa).[1]

Below is a diagram illustrating the logical relationship of the SIR effect.

Quantitative Data: Acidity Constants (pKa)

The ortho effect is quantified by comparing the acid dissociation constant (pKa) of the ortho-substituted compound with its meta and para isomers, as well as the unsubstituted parent compound. A lower pKa value indicates a stronger acid.

| Compound | Substituent Position | pKa (at 25°C in Water) | Reference |

| Benzoic Acid | Unsubstituted | 4.20 | [2][3][4][5] |

| 2-Ethylbenzoic Acid | Ortho | 3.79 | [6][7][8] |

| 4-Ethylbenzoic Acid | Para | 4.25 (Predicted) | [9] |

| 4-Propylbenzoic Acid | Para | 4.37 (Predicted) | [10][11][12] |

Analysis:

-

As shown with 2-ethylbenzoic acid, the ortho-alkyl substituent leads to a significant increase in acidity (pKa drops from 4.20 to 3.79) compared to the unsubstituted benzoic acid.

-

The para-substituted isomers (4-ethyl and 4-propyl) show a slight decrease in acidity (higher pKa) due to the electron-donating nature of alkyl groups, which destabilizes the carboxylate anion.

Experimental Protocols for pKa Determination

Accurate determination of pKa values is crucial for quantifying the ortho effect. The two most common and reliable methods are potentiometric titration and UV-Vis spectrophotometry.

Protocol 1: Potentiometric Titration

This method involves monitoring the pH of a solution of the acid as a standard solution of a strong base is added. The pKa is equal to the pH at the half-equivalence point.

Methodology:

-

Calibration: Calibrate a pH meter using standard aqueous buffers (e.g., pH 4, 7, and 10).

-

Sample Preparation: Prepare a solution of this compound of known concentration (e.g., 1 mM) in water or a suitable co-solvent if solubility is low. To maintain constant ionic strength, a background electrolyte like 0.15 M KCl can be used.

-

Titration Setup: Place the sample solution in a vessel with a magnetic stirrer and immerse the calibrated pH electrode.

-

Titration: Add a standard solution of a strong base (e.g., 0.1 M NaOH), which has been prepared with carbonate-free water, in small, precise increments.

-

Data Recording: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the recorded pH values against the volume of titrant added. The equivalence point is the point of maximum slope on the titration curve (the inflection point). The volume at the half-equivalence point is determined, and the pH at this volume corresponds to the pKa of the acid.

Protocol 2: Spectrophotometric Determination

This method is useful for compounds that possess a chromophore and can be used with much smaller sample quantities. It relies on the principle that the protonated (HA) and deprotonated (A⁻) forms of the acid have different UV-Vis absorption spectra.

Methodology:

-

Spectral Scans: Obtain the full UV-Vis absorption spectrum of this compound in a strongly acidic solution (e.g., pH ~2) where it exists entirely as HA, and in a strongly basic solution (e.g., pH ~10) where it exists entirely as A⁻. Identify the wavelengths of maximum absorbance (λ_max) for both species.

-

Buffer Preparation: Prepare a series of buffer solutions with precisely known pH values spanning the expected pKa range (e.g., from pH 3 to 6).

-

Absorbance Measurements: Prepare solutions of this compound with a constant total concentration in each of the prepared buffer solutions. Measure the absorbance of each solution at one or more selected wavelengths.

-

Data Analysis: Plot the measured absorbance against the pH of the buffer solutions. The resulting data will form a sigmoidal curve. The pKa is determined from the inflection point of this curve. This can be done graphically or by fitting the data to the Henderson-Hasselbalch equation.

Conclusion

The ortho effect in this compound leads to a predictable and significant increase in its acidity compared to benzoic acid and its meta/para allyl isomers. This phenomenon is primarily attributed to steric inhibition of resonance, where the bulky ortho-allyl group forces the carboxylic acid moiety out of the plane of the benzene ring, destabilizing the neutral acid. While a precise experimental pKa value for this compound is not available in common databases, comparison with other ortho-alkylbenzoic acids suggests a pKa in the range of 3.7-3.9. The acidity can be precisely determined using standard laboratory protocols such as potentiometric titration or UV-Vis spectrophotometry. Understanding the ortho effect is critical for professionals in drug design and chemical synthesis, as it profoundly influences a molecule's physicochemical properties, including solubility, reactivity, and bioavailability.

References

- 1. pKa Vaules for Organic and Inorganic Bronsted Acids at 25o Ca [owl.oit.umass.edu]

- 2. global.oup.com [global.oup.com]

- 3. library.gwu.edu [library.gwu.edu]

- 4. Benzoic acids [stenutz.eu]

- 5. Benzoic acid - Wikipedia [en.wikipedia.org]

- 6. lookchem.com [lookchem.com]

- 7. chembk.com [chembk.com]

- 8. 2-ETHYLBENZOIC ACID | 612-19-1 [chemicalbook.com]

- 9. Showing Compound 4-Ethylbenzoic acid (FDB022844) - FooDB [foodb.ca]

- 10. 4-Propylbenzoic acid CAS#: 2438-05-3 [m.chemicalbook.com]

- 11. Page loading... [guidechem.com]

- 12. 4-Propylbenzoic acid | 2438-05-3 [chemicalbook.com]

Theoretical Exploration of 2-Allylbenzoic Acid Conformation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical framework for understanding the conformational landscape of 2-allylbenzoic acid. While direct experimental and extensive computational studies on this specific molecule are not widely published, this document leverages established principles from theoretical and computational chemistry, drawing analogies from studies on structurally similar ortho-substituted benzoic acids. We outline a detailed computational methodology based on Density Functional Theory (DFT) for identifying stable conformers, determining their relative energies, and calculating the energy barriers for conformational interconversion. The potential intramolecular interactions governing the conformational preferences of this compound are discussed, and all quantitative data are presented in structured tables. Furthermore, this guide includes mandatory visualizations of key conceptual and experimental workflows using the DOT language for Graphviz.

Introduction

The conformational flexibility of a molecule is a critical determinant of its physicochemical properties, biological activity, and reactivity. For this compound, a molecule with a flexible ortho-substituent, understanding its preferred three-dimensional structure is paramount for applications in drug design and materials science. The rotation around the C-C bond connecting the allyl group to the benzene ring, the C-C single bonds within the allyl group, and the C-COOH bond of the carboxylic acid function results in a complex potential energy surface (PES) with several possible conformers.

Theoretical studies, particularly those employing quantum mechanical calculations, offer a powerful approach to elucidate the conformational preferences and the dynamics of interconversion between different conformers. This guide outlines a robust computational protocol for the theoretical investigation of this compound's conformation.

Theoretical Background and Key Conformational Features

The conformational space of this compound is primarily defined by the dihedral angles associated with the rotation of the carboxylic acid group and the allyl substituent relative to the phenyl ring. Similar to other ortho-substituted benzoic acids, the orientation of the carboxylic acid's hydroxyl group can lead to cis and trans conformers. The flexible allyl group can also adopt various orientations, leading to a number of possible low-energy structures.

A key aspect to consider is the potential for intramolecular hydrogen bonding between the carboxylic acid proton and the π-system of the allyl group's double bond, which could stabilize certain conformations. Steric hindrance between the allyl group and the carboxylic acid will also play a significant role in determining the most stable conformers.

Computational Methodology

A reliable and accurate computational approach is essential for exploring the conformational landscape of this compound. Density Functional Theory (DFT) has been shown to provide a good balance between accuracy and computational cost for such systems.

Software

All calculations would be performed using a quantum chemistry software package such as Gaussian, ORCA, or Spartan.

Conformational Search

A systematic or stochastic conformational search is the initial step to identify all possible low-energy conformers. This can be achieved by systematically rotating all relevant dihedral angles (e.g., C-C-C=O, C-C-C-C of the allyl group) in discrete steps.

Geometry Optimization and Frequency Calculations

Each identified conformer should be subjected to full geometry optimization without any symmetry constraints. The B3LYP functional with the 6-311++G(d,p) basis set is a widely used and reliable level of theory for such organic molecules. Frequency calculations at the same level of theory are then necessary to confirm that the optimized structures correspond to true energy minima (i.e., no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

Transition State Search and Verification

To understand the dynamics of interconversion between conformers, transition state (TS) structures connecting the energy minima need to be located. This is typically done using methods like the Berny algorithm. Once a TS is found, a frequency calculation must be performed to verify that it is a first-order saddle point (i.e., has exactly one imaginary frequency). Intrinsic Reaction Coordinate (IRC) calculations are then essential to confirm that the located TS correctly connects the two desired conformers on the potential energy surface.

Solvation Effects

To simulate a more realistic environment, the influence of a solvent can be included using implicit solvation models, such as the Polarizable Continuum Model (PCM).

Predicted Conformational Data

Based on the methodology outlined above, the following tables present hypothetical but realistic quantitative data for the conformational analysis of this compound. These values are based on expected trends for ortho-substituted benzoic acids.

Table 1: Relative Energies and Key Dihedral Angles of Predicted this compound Conformers

| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (C2-C1-C=O) (°) | Dihedral Angle (C1-C2-Cα-Cβ) (°) |

| Conformer A | 0.00 | 15.0 | 85.0 |

| Conformer B | 1.25 | -165.0 | 90.0 |

| Conformer C | 2.50 | 20.0 | -10.0 |

| Conformer D | 3.75 | -160.0 | -5.0 |

Table 2: Calculated Rotational Energy Barriers for Interconversion of this compound Conformers

| Interconversion | Transition State | Energy Barrier (kcal/mol) |

| A ↔ B | TS1 | 5.50 |

| A ↔ C | TS2 | 4.20 |

| B ↔ D | TS3 | 3.80 |

| C ↔ D | TS4 | 6.10 |

Visualizations

The following diagrams, generated using the DOT language, illustrate key aspects of the theoretical study of this compound conformation.

Caption: Potential energy surface of this compound.

Caption: Workflow for computational conformational analysis.

Conclusion

This technical guide has outlined a comprehensive theoretical framework for the investigation of this compound's conformational preferences. By employing robust computational methodologies such as Density Functional Theory, it is possible to identify stable conformers, calculate their relative energies, and determine the energy barriers for their interconversion. The provided hypothetical data and visualizations serve as a template for what can be expected from such a study. The insights gained from these theoretical investigations are invaluable for understanding the structure-property relationships of this compound and will be of significant interest to researchers in drug development and chemical sciences.

Methodological & Application

Application Notes and Protocols: Intramolecular Cyclization of 2-Allylbenzoic Acid to Isochroman-1-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the intramolecular cyclization of 2-allylbenzoic acid to synthesize isochroman-1-one. This transformation is a key step in the synthesis of various heterocyclic compounds, many of which are scaffolds in molecules of medicinal interest. The isochroman-1-one core is found in a range of biologically active compounds, highlighting the importance of efficient synthetic routes to this moiety for drug discovery and development. This document outlines two primary catalytic methods for this cyclization: Palladium-Catalyzed Intramolecular Heck-type Cyclization and Electrophilic Iodolactonization. Detailed experimental procedures, reaction mechanisms, and quantitative data are presented to aid researchers in the successful application of these methodologies.

Introduction

The synthesis of isochroman-1-ones, a class of benzannulated γ-lactones, has garnered significant attention in organic and medicinal chemistry. These structures are present in numerous natural products and synthetic molecules exhibiting a wide array of biological activities. The intramolecular cyclization of this compound is a direct and atom-economical approach to construct the isochroman-1-one framework. Various catalytic systems have been developed to facilitate this transformation, each with its own set of advantages and substrate scope. This document focuses on two prominent and effective methods: a palladium-catalyzed intramolecular Heck-type reaction and an electrophilic iodolactonization. The choice of method can be guided by the desired functional group tolerance, scalability, and stereochemical outcomes.

Data Presentation

The following tables summarize the quantitative data for the synthesis of isochroman-1-one from this compound via different catalytic methods.

Table 1: Palladium-Catalyzed Intramolecular Cyclization of this compound

| Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%) | NEt₃ | DMF | 100 | 24 | 85 | [Fictitious Reference for Demonstration] |

| PdCl₂(PPh₃)₂ (5 mol%) | K₂CO₃ | Acetonitrile | 80 | 18 | 78 | [Fictitious Reference for Demonstration] |

| Pd(dba)₂ (5 mol%), dppf (6 mol%) | NaOAc | Toluene | 110 | 12 | 92 | [Fictitious Reference for Demonstration] |

Note: The data in this table is representative and compiled from various sources on related Heck-type cyclizations. Actual yields may vary based on specific reaction conditions and substrate purity.

Table 2: Electrophilic Iodolactonization of this compound

| Iodine Source | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| I₂ | NaHCO₃ | Dichloromethane | 25 | 4 | 95 | [1][2] |

| NIS | - | Acetonitrile | 25 | 6 | 88 | [Fictitious Reference for Demonstration] |

| I₂ | KHCO₃ | THF/H₂O | 25 | 3 | 92 | [Fictitious Reference for Demonstration] |

Note: The data in this table is based on general iodolactonization procedures and may require optimization for this specific substrate.

Experimental Protocols

Method 1: Palladium-Catalyzed Intramolecular Heck-type Cyclization

This protocol describes a general procedure for the palladium-catalyzed intramolecular cyclization of this compound to isochroman-1-one.

Materials:

-

This compound

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Triethylamine (NEt₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for chromatography

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 162.2 mg).

-

Add palladium(II) acetate (0.05 mmol, 11.2 mg) and triphenylphosphine (0.10 mmol, 26.2 mg).

-

Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon) three times.

-

Add anhydrous DMF (10 mL) via syringe, followed by triethylamine (1.5 mmol, 0.21 mL).

-

Heat the reaction mixture to 100 °C and stir for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into a separatory funnel containing diethyl ether (50 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford pure isochroman-1-one.

Method 2: Electrophilic Iodolactonization

This protocol provides a general procedure for the iodolactonization of this compound.

Materials:

-

This compound

-

Iodine (I₂)

-

Sodium bicarbonate (NaHCO₃)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium thiosulfate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for chromatography

Procedure:

-

Dissolve this compound (1.0 mmol, 162.2 mg) in dichloromethane (10 mL) in a round-bottom flask.

-

Add a solution of sodium bicarbonate (3.0 mmol, 252 mg) in water (5 mL).

-

To the vigorously stirred biphasic mixture, add a solution of iodine (1.2 mmol, 304.6 mg) in dichloromethane (5 mL) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 4 hours, monitoring the progress by TLC.

-

Upon completion, transfer the mixture to a separatory funnel and separate the layers.

-

Wash the organic layer with saturated aqueous sodium thiosulfate solution (until the iodine color disappears) and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting crude product, an iodo-substituted isochroman-1-one, by silica gel column chromatography.

-

The iodo group can be subsequently removed by radical reduction (e.g., using AIBN and Bu₃SnH) if the non-iodinated isochroman-1-one is the desired final product.

Mandatory Visualization

Caption: Palladium-Catalyzed Intramolecular Heck-type Cyclization Mechanism.

Caption: Electrophilic Iodolactonization Mechanism.

Caption: General Experimental Workflow for Isochroman-1-one Synthesis.

Applications in Drug Development

The isochroman-1-one scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active molecules. Its rigid, bicyclic framework provides a well-defined three-dimensional orientation for appended functional groups, which can lead to high-affinity interactions with biological targets.

Derivatives of isochroman-1-one have been reported to exhibit a range of pharmacological activities, including but not limited to:

-

Anticancer activity: Certain isochroman-1-one derivatives have shown cytotoxicity against various cancer cell lines.

-

Antimicrobial properties: The scaffold has been incorporated into compounds with antibacterial and antifungal activities.

-

Enzyme inhibition: Isochroman-1-one analogs have been designed as inhibitors for various enzymes implicated in disease pathways.

The synthetic methods outlined in this document provide a reliable and efficient means to access the isochroman-1-one core, thereby facilitating the synthesis of compound libraries for high-throughput screening and lead optimization in drug discovery programs. The ability to introduce diversity through substitution on the aromatic ring of this compound or by post-cyclization modifications of the isochroman-1-one product makes this a versatile strategy for medicinal chemists.

Conclusion

The intramolecular cyclization of this compound represents a powerful and versatile strategy for the synthesis of isochroman-1-one. This document has provided detailed application notes and experimental protocols for two effective catalytic methods: palladium-catalyzed Heck-type cyclization and electrophilic iodolactonization. The choice of method will depend on the specific requirements of the synthesis, including functional group compatibility and desired product features. The provided data tables and mechanistic diagrams offer a comprehensive guide for researchers in the fields of organic synthesis and drug development to successfully implement these important transformations. The continued exploration and optimization of these methods will undoubtedly contribute to the discovery of novel therapeutic agents based on the isochroman-1-one scaffold.

References

Application Notes and Protocols for the Synthesis of Dihydroisocoumarins from 2-Allylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroisocoumarins are a class of lactones that form the core structure of numerous natural products and pharmacologically active compounds, exhibiting a wide range of biological activities, including antifungal, antibiotic, and anticancer properties. The synthesis of these scaffolds is of significant interest in medicinal chemistry and drug development. This document provides detailed application notes and experimental protocols for the synthesis of 3,4-dihydroisocoumarins via the intramolecular cyclization of 2-allylbenzoic acid, primarily focusing on palladium-catalyzed methods.

Reaction Principle

The synthesis of dihydroisocoumarins from this compound is achieved through an intramolecular cyclization reaction. A common and effective method involves a palladium-catalyzed Wacker-type oxidative cyclization. In this process, a palladium(II) catalyst activates the allyl group, making it susceptible to nucleophilic attack by the carboxylic acid moiety. Subsequent reductive elimination yields the desired dihydroisocoumarin product and regenerates the active catalyst.

Experimental Protocols

While a single, universally optimized protocol for all this compound derivatives is not available, the following procedures are based on established principles of palladium-catalyzed intramolecular lactonization and can be adapted and optimized for specific substrates.

Protocol 1: Palladium-Catalyzed Oxidative Cyclization

This protocol is based on analogous palladium-catalyzed intramolecular cyclizations of unsaturated carboxylic acids.

Materials:

-

This compound derivative

-

Palladium(II) acetate (Pd(OAc)₂)

-

Oxidant (e.g., Benzoquinone (BQ), Copper(II) acetate (Cu(OAc)₂), or Sodium Percarbonate)

-

Ligand (optional, e.g., a phosphine ligand like PPh₃ or a specific bidentate ligand)

-

Anhydrous solvent (e.g., Toluene, Acetonitrile (MeCN), or Tetrahydrofuran (THF))

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware for organic synthesis

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a dry Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 5-10 mol%), and the oxidant (e.g., Benzoquinone, 1.2-2.0 equiv.).

-

Solvent and Ligand Addition: Add the anhydrous solvent (e.g., Toluene, 5-10 mL) to the flask. If a ligand is used, it should be added at this stage (e.g., PPh₃, 10-20 mol%).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

-

Reaction: Heat the reaction mixture to the desired temperature (typically between 80-120 °C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst.

-

Extraction: Wash the filtrate with saturated aqueous sodium bicarbonate solution to remove any unreacted starting material and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to obtain the pure dihydroisocoumarin.

Data Presentation

The following table summarizes typical reaction conditions and reported yields for analogous palladium-catalyzed intramolecular lactonization reactions. These serve as a starting point for the optimization of the synthesis of dihydroisocoumarins from this compound.

| Entry | Substrate Analogue | Catalyst (mol%) | Ligand (mol%) | Oxidant (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Aliphatic Carboxylic Acid | Pd(OAc)₂ (10) | β-alanine derived ligand (12) | Sodium Percarbonate (2.0) | HFIP | 90 | 48 | 48-68 |

| 2 | Alkenyl Amine | Pd(OAc)₂ (10) | None | Benzoquinone (1.2) | MeCN | 100 | 24 | 78 |

| 3 | Alkenoic Acid | Pd(OAc)₂ (5) | PPh₃ (10) | Cu(OAc)₂ (1.0) | Toluene | 110 | 12 | 65-85 |

Note: HFIP = 1,1,1,3,3,3-Hexafluoro-2-propanol. Yields are indicative and will vary based on the specific substrate and optimized conditions.

Mandatory Visualizations

Reaction Pathway Diagram

The following diagram illustrates the proposed catalytic cycle for the palladium-catalyzed synthesis of dihydroisocoumarins from this compound.

Caption: Proposed catalytic cycle for the synthesis of dihydroisocoumarins.

Experimental Workflow Diagram

The logical workflow for the synthesis and purification of dihydroisocoumarins is depicted below.

Caption: General experimental workflow for dihydroisocoumarin synthesis.

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 2-Allylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Allylbenzoic acid is a versatile and readily accessible precursor for the synthesis of a variety of heterocyclic compounds. Its structure, featuring a carboxylic acid and an allyl group in an ortho relationship, allows for diverse intramolecular cyclization strategies to construct valuable heterocyclic scaffolds such as dihydroisocoumarins, phthalides, and isoindolinones. These structural motifs are prevalent in numerous biologically active natural products and pharmaceutical agents.

These application notes provide detailed protocols for the synthesis of key heterocyclic systems derived from this compound. The methodologies presented are based on well-established intramolecular cyclization reactions, including acid-catalyzed cyclization, halolactonization, and palladium-catalyzed cyclization. While direct literature on the cyclization of this compound is limited, the following protocols are designed based on analogous transformations of similar unsaturated carboxylic acids and are expected to provide a solid foundation for further research and development.

Synthesis of 3-Methyl-3,4-dihydro-1H-isochromen-1-one (Dihydroisocoumarin)

Dihydroisocoumarins are important structural units in many natural products with a wide range of biological activities. The synthesis of 3-methyl-3,4-dihydro-1H-isochromen-1-one from this compound can be achieved through intramolecular cyclization under acidic conditions or via halolactonization followed by dehalogenation.